
(±)-Anastrephin
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Overview
Description
(±)-Anastrephin is a chemical compound known for its unique properties and applications in various scientific fields It is a chiral molecule, meaning it has two enantiomers that are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Anastrephin typically involves several steps, starting from readily available starting materials. The process often includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and separation of the enantiomers using chiral chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (±)-Anastrephin undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products:
Scientific Research Applications
(±)-Anastrephin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
(±)-Anastrephin can be compared with other similar compounds, such as:
(±)-Ephedrine: Another chiral compound with similar structural features but different biological activity.
(±)-Pseudoephedrine: Shares structural similarities but has distinct pharmacological properties.
Uniqueness: What sets this compound apart is its unique combination of chemical reactivity and potential biological activity, making it a versatile compound for various scientific applications.
Comparison with Similar Compounds
- (±)-Ephedrine
- (±)-Pseudoephedrine
- (±)-Norephedrine
Properties
CAS No. |
86003-24-9 |
---|---|
Molecular Formula |
C₁₂H₁₈O₂ |
Molecular Weight |
194.27 |
Synonyms |
(3aα,4β,7aβ)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone; (3aα,4β,7aβ)-(±)-4-Ethenylhexahydro-4,7a-dimethyl-2(3H)-benzofuranone |
Origin of Product |
United States |
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